Ala-D-gamma-Glu-Lys-D-Ala-D-Ala

Catalog No.
S941287
CAS No.
2614-55-3
M.F
C20H36N6O8
M. Wt
488.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ala-D-gamma-Glu-Lys-D-Ala-D-Ala

CAS Number

2614-55-3

Product Name

Ala-D-gamma-Glu-Lys-D-Ala-D-Ala

IUPAC Name

(2R)-5-[[(2S)-6-amino-1-[[(2R)-1-[[(1R)-1-carboxyethyl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoic acid

Molecular Formula

C20H36N6O8

Molecular Weight

488.5 g/mol

InChI

InChI=1S/C20H36N6O8/c1-10(22)16(28)26-14(20(33)34)7-8-15(27)25-13(6-4-5-9-21)18(30)23-11(2)17(29)24-12(3)19(31)32/h10-14H,4-9,21-22H2,1-3H3,(H,23,30)(H,24,29)(H,25,27)(H,26,28)(H,31,32)(H,33,34)/t10-,11+,12+,13-,14+/m0/s1

InChI Key

MCIBYIIODNXVSL-DSPUWRHFSA-N

SMILES

CC(C(=O)NC(CCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C)C(=O)O)C(=O)O)N

Canonical SMILES

CC(C(=O)NC(CCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C)C(=O)O)C(=O)O)N

Isomeric SMILES

C[C@@H](C(=O)NC(CCC(=O)N[C@@H](CCCCN)C(=O)N[C@H](C)C(=O)N[C@H](C)C(=O)O)C(=O)O)N

Ala-D-gamma-Glu-Lys-D-Ala-D-Ala is a pentapeptide that plays a critical role in the structure of bacterial cell walls, specifically within the peptidoglycan layer. This compound is composed of five amino acids: L-alanine, D-gamma-glutamic acid, L-lysine, and two D-alanine residues. It serves as a key component of the peptidoglycan precursor UDP-MurNAc-L-Ala-gamma-D-Glu-Lys(D-Ala)(5)-D-Ala, which is essential for bacterial growth and stability .

There is no current information on the mechanism of action of this compound.

  • Due to the lack of research, safety information is not available.

    Future Research Directions:

    • Synthesize the molecule and characterize its properties.
    • Explore its potential biological activity and interactions with other molecules.
    • Investigate its safety profile.

    Chemical Classification

    (2R,5R,8S,13R,16S)-16-Amino-8-(4-aminobutyl)-13-carboxy-2,5-dimethyl-4,7,10,15-tetraoxo-3,6,9,14-tetraazaheptadecan-1-oic acid is a complex molecule that can be classified in two ways:

    • Cyclic Peptide: The molecule consists of seventeen amino acids linked together in a ring structure. Cyclic peptides are studied for their potential therapeutic applications due to their unique properties [].
    • Polyfunctional Molecule: The molecule contains several functional groups, including carboxylic acids, amines, and carbonyl groups. These functional groups can interact with other molecules, making them of interest in drug design research [].

    Potential Research Applications

    • Peptide-Based Drug Design: Cyclic peptides can have high target specificity and potency, making them attractive candidates for drug development []. Research may explore how this molecule can be modified to target specific biological processes.
    • Molecular Recognition Studies: The molecule's functional groups might be useful for studying how molecules interact with each other at the atomic level []. This information is crucial for rational drug design.
    Involving Ala-D-gamma-Glu-Lys-D-Ala-D-Ala are associated with its incorporation into the peptidoglycan structure through enzymatic processes. The enzyme D-Ala:D-Ala ligase catalyzes the formation of this compound by linking two D-alanine molecules, which is a crucial step in the biosynthesis of peptidoglycan . Additionally, it participates in various reactions that involve the modification and cross-linking of peptidoglycan chains, contributing to the rigidity and integrity of bacterial cell walls .

    Ala-D-gamma-Glu-Lys-D-Ala-D-Ala exhibits significant biological activity as a precursor in peptidoglycan biosynthesis. It is involved in the formation of cross-links between glycan strands in the bacterial cell wall, which is essential for maintaining structural integrity. Furthermore, this compound has been implicated in antibiotic resistance mechanisms, particularly in vancomycin-resistant enterococci, where modifications to the peptide structure can confer resistance by altering target sites for antibiotics .

    The synthesis of Ala-D-gamma-Glu-Lys-D-Ala-D-Ala can be achieved through several methods:

    • Solid-Phase Peptide Synthesis: This method involves sequentially adding protected amino acids to a solid support, followed by deprotection and coupling steps to form the desired peptide chain.
    • Liquid-Phase Synthesis: In this approach, amino acids are reacted in solution under controlled conditions to form peptide bonds.
    • Enzymatic Synthesis: Utilizing specific enzymes such as D-Ala:D-Ala ligase allows for the selective formation of Ala-D-gamma-Glu-Lys-D-Ala-D-Ala from its constituent amino acids under physiological conditions .

    Ala-D-gamma-Glu-Lys-D-Ala-D-Ala has several applications in research and medicine:

    • Antibiotic Development: Understanding its role in peptidoglycan biosynthesis aids in designing new antibiotics that target bacterial cell wall synthesis.
    • Biotechnology: This compound can be used in studies involving bacterial growth and cell wall integrity.
    • Diagnostic Tools: It may serve as a marker for certain bacterial infections, particularly those involving Gram-positive bacteria .

    Interaction studies have shown that Ala-D-gamma-Glu-Lys-D-Ala-D-Ala interacts with various enzymes involved in peptidoglycan biosynthesis. For instance, it is recognized by D-Ala:D-Ala ligases, which utilize this compound to facilitate the formation of cross-links in peptidoglycan layers. Additionally, research indicates that modifications to this pentapeptide can influence its interaction with antibiotics like vancomycin, thereby affecting susceptibility and resistance profiles .

    Ala-D-gamma-Glu-Lys-D-Ala-D-Ala shares structural similarities with several other compounds involved in peptidoglycan biosynthesis. Here are some notable examples:

    Compound NameStructure DescriptionUnique Features
    L-Alanyl-gamma-D-glutamyl-L-lysyl-D-alanineA tetrapeptide with similar amino acid compositionL-alanine instead of D-alanine at one position
    UDP-MurNAc-L-Ala-gamma-D-Glu-Lys(D-Alanine)(5)-D-AlanineA precursor for peptidoglycan synthesisContains additional components like UDP
    D-Alanyl-D-alanineA dipeptide essential for cross-linkingSimpler structure; lacks gamma-glutamic acid and lysine

    The uniqueness of Ala-D-gamma-Glu-Lys-D-Ala-D-Ala lies in its specific sequence and configuration that directly contribute to its function within bacterial cell walls, distinguishing it from other similar compounds that may not fulfill the same roles or exhibit equivalent biological activities .

    The cross-linking mechanisms involving the Ala-D-gamma-Glu-Lys-D-Ala-D-Ala pentapeptide exhibit significant differences between Gram-positive and Gram-negative bacteria, reflecting fundamental distinctions in their cell wall architecture and structural requirements.

    Gram-Positive Bacterial Cross-Linking Architecture

    In Gram-positive bacteria, the pentapeptide sequence typically follows the L-Ala-D-gamma-Glu-L-Lys-D-Ala-D-Ala configuration, where the third position lysine residue serves as the primary nucleophilic acceptor for cross-link formation [1] [2]. The cross-linking density in these organisms is remarkably high, with studies demonstrating that up to 90% of peptidoglycan units participate in cross-linking in Staphylococcus aureus [2]. This extensive cross-linking compensates for the relatively shorter glycan chain lengths characteristic of Gram-positive bacteria.

    The cross-linking process primarily involves 4→3 linkages, where the fourth position D-alanine of the donor pentapeptide forms a peptide bond with the amino group of the third position lysine (or associated bridging peptide) of the acceptor stem [3]. In Staphylococcus aureus, this process is facilitated by the presence of pentaglycine bridge structures that extend from the lysine residue, creating a more flexible cross-linking arrangement that allows for higher cross-linking densities [2].

    Gram-Negative Bacterial Cross-Linking Patterns

    Gram-negative bacteria utilize a different cross-linking strategy, with the pentapeptide typically containing meso-diaminopimelic acid (meso-DAP) at the third position instead of lysine [1] [4]. The cross-linking density in these organisms is generally lower, ranging from 40-60% in Escherichia coli [2]. This reduced cross-linking is compensated by the presence of an outer membrane that provides additional structural support.

    The cross-linking mechanisms in Gram-negative bacteria involve both 4→3 and 3→3 linkages [5]. The 4→3 cross-links are formed by D,D-transpeptidases (penicillin-binding proteins), while 3→3 cross-links are generated by L,D-transpeptidases [5]. In some organisms like Streptomyces coelicolor, the proportion of 3→3 cross-links can reach 57%, indicating the significant contribution of L,D-transpeptidases to peptidoglycan architecture [5].

    Comparative Analysis of Cross-Linking Efficiency

    CharacteristicGram-Positive BacteriaGram-Negative Bacteria
    Cross-linking Density67-90% (S. aureus) [2]40-60% (E. coli) [2]
    Primary Cross-link Type4→3 cross-links4→3 and 3→3 cross-links
    Bridging PeptidesOften present (pentaglycine)Absent (direct cross-linking)
    Structural CompensationHigh cross-linking densityOuter membrane cooperation

    Pentapeptide Tail Dynamics During Cell Wall Remodeling

    The pentapeptide tail of Ala-D-gamma-Glu-Lys-D-Ala-D-Ala undergoes dynamic modifications during bacterial cell wall remodeling, representing a sophisticated regulatory mechanism that enables bacteria to adapt their structural properties to changing environmental conditions and growth phases.

    Pentapeptide Processing and Maturation

    During peptidoglycan maturation, the pentapeptide stems undergo systematic processing that converts the nascent five-amino acid chain into shorter, cross-linked structures [6] [7]. The terminal D-alanine residue is typically removed during the cross-linking process, resulting in tetrapeptide stems in the mature peptidoglycan [1]. However, recent studies have revealed that significant populations of unprocessed pentapeptides persist in specific cellular locations, particularly at division sites.

    Research on Bacillus subtilis has demonstrated that peptidoglycan at septal regions contains substantial amounts of unprocessed pentapeptide stems [6]. This accumulation of pentapeptides at division sites indicates either reduced cross-linking activity or altered peptidoglycan composition that serves as a topological marker for other cellular processes [6]. The preservation of pentapeptide structures at these critical locations suggests their importance in maintaining structural flexibility during cell division.

    Temporal Regulation of Pentapeptide Dynamics

    The processing of pentapeptide stems follows a temporally regulated pattern that correlates with the bacterial cell cycle [7]. During active growth phases, the rate of pentapeptide incorporation exceeds the rate of processing, leading to the accumulation of nascent peptidoglycan precursors [7]. This temporal mismatch creates a reservoir of unprocessed pentapeptides that can be rapidly mobilized for cross-linking when structural reinforcement is required.

    The dynamics of pentapeptide processing are influenced by the availability of transpeptidase enzymes and the local concentration of acceptor substrates [7]. In regions of active peptidoglycan synthesis, the competition between different transpeptidases for pentapeptide substrates creates a complex regulatory network that determines the final cross-linking pattern [7].

    Environmental Modulation of Pentapeptide Dynamics

    Environmental stress conditions significantly alter pentapeptide dynamics, with osmotic stress being a primary regulatory factor [8]. Under hyperosmotic conditions, bacteria increase the cross-linking density of their peptidoglycan by accelerating pentapeptide processing and promoting the formation of additional cross-links [8]. This response enhances the mechanical strength of the cell wall and improves resistance to osmotic pressure.

    Conversely, under hypoosmotic conditions, bacteria may reduce the rate of pentapeptide processing to maintain structural flexibility and prevent excessive rigidity that could compromise cell viability [8]. This adaptive mechanism allows bacteria to balance structural integrity with the need for controlled expansion during osmotic stress.

    Interactions with Penicillin-Binding Proteins

    The Ala-D-gamma-Glu-Lys-D-Ala-D-Ala pentapeptide serves as the primary substrate for penicillin-binding proteins, which constitute the enzymatic machinery responsible for peptidoglycan cross-linking and cell wall synthesis. These interactions represent some of the most critical biochemical processes in bacterial cell wall assembly.

    High Molecular Weight Penicillin-Binding Proteins

    High molecular weight penicillin-binding proteins are classified into two major categories based on their enzymatic activities [9]. Class A penicillin-binding proteins possess both transglycosylase and transpeptidase activities, enabling them to simultaneously polymerize glycan strands and cross-link peptide stems [9]. Class B penicillin-binding proteins exhibit only transpeptidase activity, specializing in the cross-linking of pentapeptide stems [9].

    The transpeptidase activity of these enzymes involves the recognition and binding of the D-Ala-D-Ala terminus of the pentapeptide substrate [9]. The enzyme forms a covalent acyl-enzyme intermediate through nucleophilic attack by a conserved serine residue, cleaving the terminal D-Ala-D-Ala bond [3]. This intermediate is subsequently resolved by nucleophilic attack from the amino group of the acceptor peptide, typically the lysine or meso-diaminopimelic acid residue at the third position of another pentapeptide stem [3].

    Substrate Specificity and Recognition

    Penicillin-binding proteins exhibit high specificity for the D-Ala-D-Ala dipeptide sequence, which is essential for their biological function [9]. The enzyme active site is precisely configured to accommodate the stereochemical requirements of the D-amino acid residues, with conserved motifs including the S-X-X-K motif containing the nucleophilic serine and the S-X-N motif critical for substrate binding [9].

    The recognition of the pentapeptide substrate involves multiple contact points between the enzyme and the peptide chain. The gamma-carboxyl group of the D-glutamic acid residue and the amino group of the lysine residue contribute to substrate binding affinity and orientation [9]. These interactions ensure proper positioning of the D-Ala-D-Ala terminus within the enzyme active site for efficient catalysis.

    Regulation of Penicillin-Binding Protein Activity

    The activity of penicillin-binding proteins is subject to complex regulatory mechanisms that respond to cellular growth conditions and environmental stress [10]. Recent studies have identified specialized penicillin-binding proteins that function as stress sensors, such as PbpP in Bacillus thuringiensis, which detects beta-lactam antibiotics and triggers resistance responses [10].

    PBP ClassPrimary FunctionEssential for ViabilityRepresentative Examples
    Class A (HMW)Transglycosylase + TranspeptidaseYesPBP1A, PBP1B (E. coli)
    Class B (HMW)Transpeptidase onlyYesPBP2, PBP3 (E. coli)
    LMWCarboxypeptidase/EndopeptidaseNo (normal growth)PBP4, PBP5, PBP6 (E. coli)

    The regulation of penicillin-binding protein expression and activity is coordinated with other aspects of cell wall synthesis to ensure proper timing and localization of cross-linking events [11]. This coordination is essential for maintaining cell wall integrity during growth and division.

    Role in Maintaining Cell Wall Integrity Under Osmotic Stress

    The pentapeptide Ala-D-gamma-Glu-Lys-D-Ala-D-Ala plays a crucial role in maintaining bacterial cell wall integrity under osmotic stress conditions, serving as both a structural element and a regulatory component in stress response mechanisms.

    Osmotic Pressure and Cell Wall Mechanics

    Bacterial cells maintain internal turgor pressures ranging from 2-4 atmospheres under normal conditions, with the potential for dramatic increases up to 20 atmospheres during hypoosmotic shock [12] [13]. The peptidoglycan layer, cross-linked through pentapeptide stems, provides the primary mechanical resistance to this osmotic pressure [12]. The cross-linking density and pattern directly influence the mechanical properties of the cell wall, with higher cross-linking densities correlating with increased resistance to osmotic stress [2].

    Recent research has demonstrated that the peptidoglycan layer functions as a "smart material" with non-linear mechanical properties that adapt to changing stress conditions [14]. Under increasing osmotic pressure, the cross-linked peptidoglycan network exhibits stress-stiffening behavior, where additional cross-links form to reinforce the structure [14]. This adaptive response depends on the availability of unprocessed pentapeptide stems that can be rapidly mobilized for cross-linking when structural reinforcement is required.

    Mechanosensitive Response Mechanisms

    The response to osmotic stress involves the activation of mechanosensitive channels that detect increases in membrane tension and turgor pressure [12]. These channels gate on millisecond timescales to release osmolytes and reduce internal pressure [12]. The interaction between mechanosensitive channels and the peptidoglycan layer is mediated through the cross-linked pentapeptide network, which transmits mechanical stress from the cell wall to the membrane [12].

    Studies using atomic force microscopy have shown that bacterial cell walls can expand by approximately 12% when subjected to osmotic stress, with this expansion being accommodated by the peptidoglycan mesh structure [12]. The pentapeptide cross-links provide the flexibility necessary for this expansion while maintaining structural integrity [12].

    Adaptive Modifications Under Stress

    Under osmotic stress conditions, bacteria actively modify their peptidoglycan structure to enhance resistance [8] [15]. These modifications include increasing cross-linking density, altering the composition of pentapeptide stems, and modifying the processing patterns of nascent peptidoglycan [15]. The gamma-glutamic acid residue in the pentapeptide can undergo amidation to form glutamine, which alters the chemical properties of the peptide and influences cross-linking efficiency [5].

    Osmotic ConditionCell ResponseTurgor Pressure EffectPeptidoglycan Adaptation
    HypoosmoticWater influx, turgor increaseIncreases (up to 20 atm)Increased cross-linking density
    HyperosmoticWater efflux, turgor decreaseDecreases significantlyStructural reinforcement
    Rapid shiftsMechanosensitive channel activationRapid fluctuationsEmergency repair mechanisms

    The regulation of pentapeptide processing and cross-linking during osmotic stress involves multiple enzymatic systems, including D,D-carboxypeptidases that remove terminal D-alanine residues and L,D-transpeptidases that form alternative cross-linking patterns [5]. This enzymatic diversity provides bacteria with multiple strategies for adapting their cell wall structure to changing osmotic conditions.

    Integration with Global Stress Responses

    The role of pentapeptide cross-links in osmotic stress resistance is integrated with broader cellular stress response systems [8]. The synthesis and processing of pentapeptide stems are regulated by stress-responsive transcription factors and two-component regulatory systems that coordinate cell wall modifications with other adaptive responses [8]. This integration ensures that structural modifications are appropriately timed and scaled to the magnitude of the osmotic challenge.

    XLogP3

    -7

    Sequence

    AXKAA

    Dates

    Last modified: 08-16-2023

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